2-Morpholinooxazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-yl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c11-7(12)6-5-14-8(9-6)10-1-3-13-4-2-10/h5H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPWKUCWMWCLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Morpholinooxazole 4 Carboxylic Acid and Its Analogs
Direct Synthesis Approaches
Direct synthesis of 2-morpholinooxazole-4-carboxylic acid and its analogs typically involves a stepwise construction of the molecule, focusing on the sequential formation of the oxazole (B20620) ring and the introduction of the desired substituents.
Cyclization Reactions for Oxazole Ring Formation
The formation of the oxazole ring is a critical step in the synthesis of this compound. Various classical methods for oxazole synthesis can be adapted for this purpose. One of the most common methods is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. Another widely used approach is the reaction of α-haloketones with primary amides.
A plausible synthetic route could commence with a starting material that already contains the functionalities required for cyclization. For instance, the reaction of an appropriate α-haloketoester with a suitable amide can lead to the formation of the oxazole-4-carboxylate scaffold. The choice of reactants is crucial for the regioselective formation of the desired isomer.
| Reaction Name | Description | Starting Materials Example |
| Robinson-Gabriel Synthesis | Cyclization and dehydration of an α-acylamino ketone. | N-acylamino ketone |
| Reaction of α-haloketones | Reaction of an α-haloketone with a primary amide. | α-bromoketone, primary amide |
Introduction of the Morpholine (B109124) Moiety
The introduction of the morpholine group at the 2-position of the oxazole ring is a key transformation. A common strategy to achieve this is through nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group at the 2-position.
A key intermediate in this approach is a 2-halooxazole derivative, such as ethyl 2-chlorooxazole-4-carboxylate. The chlorine atom at the 2-position of the electron-deficient oxazole ring is susceptible to nucleophilic attack by secondary amines like morpholine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Various solvents can be employed, and the reaction conditions are optimized to ensure high yields and purity of the 2-morpholinooxazole product.
Research on the reactivity of chloroazines has shown that the rate of nucleophilic substitution is influenced by the solvent, base, and the electronic nature of the substituents on the heterocyclic ring.
Carboxylation Strategies at the Oxazole-4 Position
The carboxylic acid group at the 4-position of the oxazole ring can be introduced in several ways. One common method is to carry an ester or a nitrile group through the synthetic sequence and then hydrolyze it to the carboxylic acid in the final step.
For instance, if the synthesis starts with an ethyl or methyl ester of the oxazole-4-carboxylic acid, the final step would be the hydrolysis of this ester. This can be achieved under either acidic or basic conditions. Basic hydrolysis, using an alkali hydroxide (B78521) like sodium hydroxide, followed by acidification is a frequently used method to obtain the free carboxylic acid. The hydrolysis of amides to carboxylic acids is also a well-established transformation. organic-chemistry.org
Alternatively, a nitrile group at the 4-position can be hydrolyzed to a carboxylic acid. This hydrolysis is typically performed under strong acidic or basic conditions by heating the nitrile with an aqueous solution of an acid or a base. libretexts.org
| Functional Group | Hydrolysis Conditions | Product |
| Ester (e.g., -COOEt) | Acidic (e.g., HCl, H₂SO₄) or Basic (e.g., NaOH, KOH) | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | Strong Acidic or Basic | Carboxylic Acid (-COOH) |
| Amide (-CONH₂) | Acidic or Basic | Carboxylic Acid (-COOH) |
Multi-Component Reactions in Oxazole Synthesis
Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of highly substituted oxazoles in a single step from simple starting materials. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of oxazole derivatives.
While a direct Ugi or Passerini reaction to form this compound is not straightforward, these reactions can be used to generate key intermediates that can be subsequently cyclized to the desired oxazole. For example, an Ugi reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide can produce a dipeptide-like adduct. With careful selection of the starting materials, this adduct can be designed to undergo a subsequent intramolecular cyclization to form the oxazole ring.
Strategic Precursors and Starting Materials
The choice of starting materials is pivotal for the successful synthesis of this compound. Strategic precursors are selected based on their reactivity and the ease with which they can be transformed into the target molecule.
Role of Amino Acids and Derivatives
Amino acids and their derivatives can serve as versatile starting materials in the synthesis of oxazoles. For instance, the use of amino acids in a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been reported. beilstein-journals.org In such a strategy, an amino acid can provide the C4 and C5 atoms of the oxazole ring.
For the synthesis of the target molecule, a derivative of an amino acid could potentially be used to construct the oxazole-4-carboxylic acid backbone. For example, a suitably protected amino acid ester could be a precursor for the C4-carboxy- and C5-H portion of the oxazole ring.
Utilization of Aldehydes and Ketones
The synthesis of the oxazole core frequently employs aldehydes and ketones as versatile starting materials. One of the most prominent methods is the Van Leusen oxazole synthesis, which constructs the 5-substituted oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.org This reaction proceeds through a [3+2] cycloaddition mechanism where the deprotonated TosMIC attacks the aldehyde, followed by cyclization and elimination of the tosyl group to form the oxazole ring. wikipedia.org While this method typically yields 5-substituted oxazoles, modifications can be employed to synthesize other substitution patterns.
Ketones can also be utilized, though their reaction with TosMIC under Van Leusen conditions often leads to the formation of nitriles rather than oxazoles. wikipedia.orgorganic-chemistry.org However, other classical methods, such as the Robinson-Gabriel synthesis, utilize α-acylamino ketones which undergo cyclodehydration to form 2,5-disubstituted oxazoles. nih.gov Similarly, the Hantzsch-type reaction of α-halocarbonyl derivatives with amides represents another pathway, though it is often more robust for thiazole (B1198619) synthesis. acs.org
Recent advancements have focused on developing more direct and efficient protocols. For instance, α-diazoketones have been coupled with amides using Brønsted or Lewis acid catalysis to furnish 2,4-disubstituted oxazoles. researchgate.netacs.orgnih.gov This approach offers mild reaction conditions and avoids the need for metal catalysts.
| Reaction Name | Key Reactants | Typical Product | Reference |
|---|---|---|---|
| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 5-Substituted Oxazole | wikipedia.org |
| Robinson-Gabriel Synthesis | α-Acylamino ketone | 2,5-Disubstituted Oxazole | nih.gov |
| Brønsted Acid-Catalyzed Cyclization | α-Diazoketone, Amide | 2,4-Disubstituted Oxazole | acs.orgnih.gov |
Incorporating Morpholine Precursors
The introduction of the morpholine moiety at the C2 position of the oxazole ring is a critical step in the synthesis of the target compound. This can be conceptually achieved through several strategies. A common approach involves the synthesis of a 2-aminooxazole intermediate, which can then undergo N-alkylation or a Buchwald-Hartwig amination reaction with a suitable morpholine precursor. researchgate.net The synthesis of 2-aminooxazoles themselves can be challenging, but recent methods have been developed, providing a versatile platform for further functionalization. researchgate.net
Alternatively, the synthesis can begin with a morpholine-containing starting material. For example, morpholine-4-carbothioamide (B78428) could potentially react with an α-haloketone in a Hantzsch-type synthesis to directly form the 2-morpholinyl substituted ring, analogous to syntheses of 2-aminothiazoles. nih.gov Another potential route involves the reaction of morpholine with a 2-halooxazole derivative via nucleophilic aromatic substitution.
The Van Leusen three-component reaction, which typically uses primary amines to form imidazoles, might be adapted. organic-chemistry.orgsemanticscholar.org While morpholine is a secondary amine, its use as a mild base in some Van Leusen reactions has been noted, suggesting potential for alternative reactivity pathways under specific conditions. organic-chemistry.org Direct synthesis of 2-oxazolines, precursors to oxazoles, can be achieved from nitriles and amino alcohols, a strategy that could potentially be adapted using a morpholine-containing nitrile. organic-chemistry.org
Asymmetric Synthesis and Chiral Induction
For analogs of this compound containing stereocenters, controlling the stereochemistry is paramount. Asymmetric synthesis can be approached by either stereoselectively forming the chiral centers on the oxazole or morpholine rings or by resolving a racemic mixture.
Stereoselective synthesis often relies on the use of chiral starting materials or chiral catalysts. For instance, chiral α-amino acids are valuable precursors for synthesizing optically active 2,4-disubstituted oxazoles. nih.govacs.org The inherent chirality of the amino acid can be transferred to the final oxazole product during the cyclization process.
Similarly, the stereoselective synthesis of the morpholine ring can be achieved starting from chiral precursors. Chiral 2-oxazolines, which are important ligands in asymmetric catalysis, are commonly synthesized from chiral amino alcohols and carboxylic acids. mdpi.comnih.gov The stereospecific isomerization of 3-amido-2-phenyl azetidines in the presence of an acid catalyst also provides an efficient route to chiral 2-oxazolines. mdpi.com These methods establish stereocenters that could be retained in a final morpholinooxazole structure.
When a synthetic route produces a racemic mixture, chiral resolution is necessary to separate the enantiomers. wikipedia.org For a carboxylic acid like the target compound, the most common method is the formation of diastereomeric salts. wikipedia.orgacs.org This involves reacting the racemic carboxylic acid with a chiral amine (a resolving agent), such as brucine (B1667951) or (R)-1-phenylethylamine. wikipedia.orgacs.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org After separation, the chiral auxiliary is removed by acidification to yield the pure enantiomer of the carboxylic acid. wikipedia.org
Another approach is the formation of diastereomeric esters by reacting the carboxylic acid with a chiral alcohol. acs.org These diastereomers can then be separated using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC). tcichemicals.com Additionally, specialized chiral stationary phases (CSPs) in HPLC can be used to directly separate the enantiomers of the final compound or key intermediates without derivatization. mdpi.com
| Resolution Method | Principle | Typical Chiral Auxiliary | Separation Technique |
|---|---|---|---|
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. | Chiral Amines (e.g., Brucine, Cinchonidine) | Fractional Crystallization |
| Diastereomeric Ester Formation | Covalent bonding to a chiral alcohol to form separable diastereomers. | Chiral Alcohols (e.g., (-)-Menthol) | Chromatography (HPLC, Column) |
| Chiral Chromatography | Direct separation based on differential interaction with a chiral stationary phase. | None (Direct Separation) | HPLC with Chiral Column |
Green Chemistry Principles in Synthetic Route Design
Applying green chemistry principles to the synthesis of heterocyclic compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. numberanalytics.com
The choice of solvent is a critical aspect of green chemistry, as solvents constitute a large portion of the waste generated in chemical processes. mdpi.com Water is an ideal green solvent due to its non-toxicity, availability, and safety. mdpi.com Numerous synthetic procedures for heterocycles have been adapted to run in aqueous media, sometimes facilitated by microwave or ultrasonic irradiation. mdpi.comresearchgate.netnih.gov For example, the synthesis of various nitrogen-containing heterocycles has been successfully performed in water, often leading to simplified product isolation as the organic products precipitate from the aqueous medium. mdpi.comnih.gov
Besides water, other green solvents like polyethylene (B3416737) glycols (PEGs) are gaining attention. mdpi.com PEGs are biodegradable, non-toxic, and non-volatile, making them attractive alternatives to traditional organic solvents. mdpi.com Ionic liquids and deep eutectic solvents have also been employed in heterocycle synthesis, offering benefits such as thermal stability and catalyst recyclability. mdpi.comnih.gov The move towards solvent-free or solid-phase reactions, often assisted by microwave heating, represents another significant green strategy, reducing both solvent use and reaction times. researchgate.netnih.gov
| Green Solvent/Medium | Key Advantages | Applicable Reaction Types |
|---|---|---|
| Water | Non-toxic, non-flammable, inexpensive, readily available. | Cycloadditions, Condensations, Multicomponent reactions. mdpi.commdpi.comresearchgate.net |
| Polyethylene Glycol (PEG) | Biodegradable, low toxicity, low volatility. | Various cyclization and condensation reactions. mdpi.com |
| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, potential for catalyst recycling. | Multicomponent reactions, Cyclizations. mdpi.comnih.gov |
| Solvent-Free (Microwave-assisted) | Eliminates solvent waste, rapid heating, often shorter reaction times. | Solid-phase multicomponent reactions, Condensations. researchgate.netnih.gov |
Atom Economy and Reaction Efficiency
Atom economy is a foundational concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com Reaction efficiency, often represented by the percentage yield, provides a practical measure of how much product is actually obtained compared to the theoretical maximum.
A plausible and common method for synthesizing 2-aminooxazole derivatives is a variation of the Hantzsch synthesis, which involves the condensation of an α-haloketone with a urea (B33335) or amide derivative. acs.org For the synthesis of this compound, a hypothetical pathway could involve the reaction of a morpholino-substituted urea with an α-halo-β-ketoester, such as ethyl 2-chloro-3-oxobutanoate, followed by hydrolysis of the ester to the carboxylic acid.
The initial cyclization step would be: Morpholinourea + Ethyl 3-bromo-2-oxobutanoate → Ethyl 2-morpholinooxazole-4-carboxylate + Hydrogen Bromide + Water
This reaction, while effective for forming the core structure, inherently generates stoichiometric byproducts (HBr and H₂O), which lowers its atom economy. Even if the reaction proceeds with a high yield (e.g., 90%), a significant portion of the reactant mass is converted into waste. monash.edu
To illustrate this, a theoretical atom economy calculation for a simplified condensation reaction is presented below.
Interactive Data Table: Theoretical Atom Economy for a Hypothetical Oxazole Synthesis
| Reactant | Formula | Molar Mass ( g/mol ) | Mass Utilized in Product ( g/mol ) | Mass Wasted ( g/mol ) |
| Morpholinourea | C₅H₁₁N₃O₂ | 145.16 | 145.16 | 0 |
| Ethyl 3-bromo-2-oxobutanoate | C₆H₉BrO₃ | 209.04 | 128.05 | 80.99 (HBr) |
| Total | 354.20 | 273.21 | 80.99 | |
| Product: Ethyl 2-morpholinooxazole-4-carboxylate | C₁₀H₁₅N₃O₄ | 241.24 | ||
| Percent Atom Economy | 77.1% |
Catalyst Development for Sustainable Synthesis
The development of advanced catalysts is paramount for creating more sustainable and efficient synthetic routes to oxazole derivatives. Catalysts can lower activation energy, enable reactions under milder conditions, reduce the need for stoichiometric reagents that generate waste, and improve selectivity, thereby enhancing both reaction efficiency and atom economy. ijpsonline.com
Modern approaches to oxazole synthesis increasingly employ transition-metal catalysts, Brønsted acids, and Lewis acids to facilitate key bond-forming steps. ijpsonline.com
Key Areas of Catalyst Development for Oxazole Synthesis:
Copper Catalysis: Copper catalysts, such as copper(II) triflate [Cu(OTf)₂], are effective in promoting the cyclization of α-diazoketones with amides to form 2,4-disubstituted oxazoles. ijpsonline.com Copper-catalyzed oxidative cyclization of enamides has also been developed as a method to access the oxazole core at room temperature, which significantly reduces energy consumption. researchgate.net
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, can be integrated into a one-pot synthesis. For instance, a 5-(triazinyloxy)oxazole intermediate can be formed and subsequently coupled with a boronic acid using a Nickel or Palladium catalyst to yield a 2,4,5-trisubstituted oxazole. nih.gov This strategy allows for the rapid assembly of complex molecules from simple, commercially available starting materials.
Gold Catalysis: Gold catalysts have been used for the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source to produce 2,5-disubstituted oxazoles. Heterogeneous gold catalysts are particularly advantageous as they can be easily recovered and recycled, aligning with green chemistry principles. organic-chemistry.org
Photoredox Catalysis: Visible-light photoredox catalysis represents a sustainable approach that avoids harsh reagents and high temperatures. Methods have been developed for the synthesis of substituted oxazoles from α-bromoketones and benzylamines at room temperature using light as the energy source. organic-chemistry.org CO₂ can even be used as a co-catalyst in some photoredox systems for oxidative cyclization, offering a greener alternative to traditional oxidants. organic-chemistry.org
Green and Bio-based Catalysts: Research into eco-friendly catalysts, such as using aqueous plant extracts or recoverable magnetic nanocatalysts, is gaining traction for the synthesis of related heterocyclic compounds like 2-aminothiazoles. tandfonline.comrsc.org While not yet specifically reported for this compound, these innovations highlight a trend towards replacing toxic reagents and harsh conditions with benign and sustainable alternatives. For example, trichloroisocyanuric acid (TCCA) has been used as a safe and sustainable halogen source, replacing more toxic reagents like iodine in certain heterocyclic syntheses. rsc.org
The continual evolution of catalytic systems offers the most promising avenue for developing a truly sustainable and efficient synthesis for this compound and its analogs, minimizing waste and environmental impact while maximizing efficiency.
Chemical Reactivity and Functional Group Transformations
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that serves as a precursor to a wide array of other functionalities. Its reactivity is central to the synthetic utility of 2-Morpholinooxazole-4-carboxylic acid, allowing for the formation of esters, amides, and other derivatives.
Esterification Reactions and Ester Derivatives
Esterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation. For this compound, this can be achieved through several standard protocols.
One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol under acidic catalysis. brainly.intandfonline.comnih.gov This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in large excess, or water is removed as it is formed. brainly.intandfonline.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). brainly.intandfonline.com
For cases involving sterically hindered alcohols or when milder conditions are required, activation of the carboxylic acid is necessary. A widely used method employs a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). researchgate.netresearchgate.net This approach, known as the Steglich esterification, effectively suppresses side product formation and provides high yields at room temperature. researchgate.net Another effective reagent for this transformation is 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). numberanalytics.com
Table 1: Representative Esterification Reactions
| Alcohol | Reagent/Conditions | Product |
| Methanol | H₂SO₄ (cat.), Reflux | Methyl 2-morpholinooxazole-4-carboxylate |
| Ethanol | TsOH (cat.), Dean-Stark | Ethyl 2-morpholinooxazole-4-carboxylate |
| tert-Butanol | DCC, DMAP, CH₂Cl₂ | tert-Butyl 2-morpholinooxazole-4-carboxylate |
| Isopropanol | DMTMM, N-Methylmorpholine | Isopropyl 2-morpholinooxazole-4-carboxylate |
Amide Formation and Peptide Coupling Strategies
The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is a crucial reaction, particularly in medicinal chemistry for synthesizing derivatives with potential biological activity. Direct reaction between this compound and an amine typically requires high temperatures to drive off water, a process that can be inefficient. chempedia.info
More commonly, the carboxylic acid is activated in situ using coupling reagents. nih.govwikipedia.orgclockss.org This approach is the cornerstone of peptide synthesis. nih.govscribd.com Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve efficiency. researchgate.netwikipedia.org
Phosphonium and uronium salt-based reagents represent another major class of coupling agents. Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and lead to rapid amide bond formation under mild conditions with minimal side reactions. researchgate.netnih.gov
Table 2: Common Peptide Coupling Reagents for Amide Formation
| Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Cost-effective; EDC and byproducts are water-soluble. researchgate.netnih.gov |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, low racemization; suitable for sterically hindered couplings. researchgate.netnih.gov |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Fast reaction rates, high yields; widely used in solid-phase peptide synthesis. clockss.org |
| Triazine Derivatives | DMTMM | Effective in both organic and aqueous/alcoholic solutions. numberanalytics.comnih.gov |
Formation of Acyl Halides and Anhydrides
To enhance the electrophilicity of the carbonyl carbon, this compound can be converted into more reactive derivatives like acyl halides or anhydrides. acs.orgwikipedia.org These intermediates are not typically isolated but are generated in situ to react with nucleophiles.
Acyl chlorides , the most common acyl halides, are readily prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). pharmaguideline.com The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gaseous, which simplifies purification. pharmaguideline.com Phosgene or its safer solid equivalent, triphosgene, can also be employed for this transformation.
Symmetrical or mixed anhydrides can also be formed. Symmetrical anhydrides are generated by reacting the carboxylic acid with a dehydrating agent or by treating a carboxylate salt with the corresponding acyl chloride. In peptide synthesis, mixed anhydrides are sometimes formed as reactive intermediates using reagents like isobutyl chloroformate. acs.org
Reduction Pathways to Aldehydes and Alcohols
The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
The full reduction to a primary alcohol , 2-morpholinooxazol-4-yl)methanol, requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the resulting aluminate salt and protonate the alkoxide. Borane (BH₃), often used as a THF complex (BH₃·THF), can also reduce carboxylic acids to primary alcohols.
Partial reduction to the corresponding aldehyde , 2-morpholinooxazole-4-carbaldehyde, is more challenging because aldehydes are more susceptible to reduction than carboxylic acids. Therefore, a direct one-step reduction is not feasible. The common strategy involves first converting the carboxylic acid to a derivative, such as an ester or an acyl chloride, which can then be reduced to the aldehyde using a less reactive hydride reagent that will not reduce the aldehyde further. For example, an ester derivative can be reduced using Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C), while an acyl chloride can be reduced with a sterically hindered and less reactive reagent like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃).
Decarboxylation Reactions
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For aromatic and heteroaromatic carboxylic acids, this reaction typically requires elevated temperatures and may be facilitated by a catalyst. The stability of the resulting carbanion intermediate is a key factor. The decarboxylation of heteroaromatic acids can sometimes be achieved by heating in a high-boiling solvent, occasionally in the presence of copper salts or strong acids. For this compound, thermal or metal-catalyzed decarboxylation would yield 2-morpholinooxazole. However, the stability of the oxazole (B20620) ring under the required harsh conditions must be considered, as some heterocyclic systems can be sensitive. wikipedia.org
Reactivity of the Oxazole Heterocycle
The oxazole ring is an aromatic heterocycle, but its aromaticity and stability are lower than that of benzene (B151609) or more stable heterocycles like imidazole (B134444). Its reactivity is strongly influenced by the substituents at the C2, C4, and C5 positions. In this compound, the electron-donating morpholino group at C2 and the electron-withdrawing carboxylic acid group at C4 create a polarized system.
Electrophilic Substitution : Oxazoles are generally electron-deficient and resistant to electrophilic aromatic substitution unless activated by electron-donating groups. The morpholino group at C2 is a strong activating group due to the resonance donation of the nitrogen lone pair. This electron donation increases the electron density of the ring, primarily at the C5 position, making it the most likely site for electrophilic attack (e.g., halogenation, nitration, Friedel-Crafts reactions). acs.org The order of reactivity for electrophilic attack on an activated oxazole ring is generally C5 > C4.
Nucleophilic Substitution : Nucleophilic aromatic substitution on an oxazole ring is rare and typically requires a good leaving group at an electron-deficient position, most commonly C2. brainly.in Since the C2 position is occupied by the morpholino group, standard nucleophilic substitution is unlikely. Nucleophilic attack on the oxazole ring can sometimes lead to ring cleavage rather than substitution.
Deprotonation and Metallation : The most acidic proton on an unsubstituted oxazole ring is at the C2 position. In the subject compound, this position is substituted. The next most likely site for deprotonation by a strong base (like an organolithium reagent) would be the C5 position, leading to a 5-lithio-oxazole intermediate that can be trapped with various electrophiles.
Cycloaddition Reactions : The oxazole ring can function as a diene in Diels-Alder reactions, particularly when activated with electron-donating substituents. The morpholino group at C2 would facilitate this reactivity, allowing the oxazole to react with electron-deficient dienophiles (e.g., maleimides, acetylenedicarboxylates). Such reactions provide a synthetic route to highly substituted pyridine (B92270) derivatives after the initial cycloadduct undergoes a retro-Diels-Alder reaction to extrude the oxygen atom.
Ring Stability : The oxazole ring is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic or oxidative conditions. researchgate.net For instance, certain substituted oxazoles, like 5-hydroxyoxazole-4-carboxylic acid derivatives, have been found to be unstable and prone to hydrolytic ring-opening and decarboxylation. wikipedia.org
Electrophilic Aromatic Substitution Patterns
The oxazole ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution (EAS) unless activated by electron-releasing substituents. pharmaguideline.com In this compound, the morpholino group at C2 serves as an activating group, directing electrophiles to the C5 position. Conversely, the carboxylic acid at C4 is a deactivating group, making these reactions more challenging to achieve.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent/Catalyst | Predicted Major Product |
|---|---|---|
| Bromination | Br₂ / FeBr₃ | 5-Bromo-2-morpholinooxazole-4-carboxylic acid |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2-morpholinooxazole-4-carboxylic acid |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |
Nucleophilic Attack and Ring Opening Reactions
Nucleophilic attack on an oxazole ring typically occurs at the most electron-deficient C2 position. pharmaguideline.com In the target molecule, this position is occupied by a morpholino group, which is not a facile leaving group. Nucleophilic substitution reactions are generally uncommon on the oxazole ring unless a good leaving group is present or the ring is activated by strong electron-withdrawing groups. pharmaguideline.com
More frequently, interaction with strong nucleophiles leads to ring cleavage rather than substitution. pharmaguideline.com The instability of the oxazole ring under certain nucleophilic conditions can result in ring-opening, potentially followed by rearrangement to form other heterocyclic systems, such as an imidazole if ammonia (B1221849) is used as the nucleophile. pharmaguideline.com While the carboxylic acid itself can undergo nucleophilic acyl substitution, attack on the ring system would likely require harsh conditions. libretexts.orgmasterorganicchemistry.comlibretexts.org The initial step involves the nucleophile attacking the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates the leaving group to reform the carbonyl. libretexts.orgyoutube.comyoutube.com
Cycloaddition Reactions
Oxazoles can participate as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. pharmaguideline.comresearchgate.net This reactivity is enhanced by the presence of electron-donating substituents on the oxazole ring. pharmaguideline.com The morpholino group at the C2 position of this compound is an electron-donating group, which is expected to facilitate cycloaddition across the C2 and C5 positions with various dienophiles like alkenes and alkynes. pharmaguideline.com The resulting bicyclic adducts are often unstable and can undergo subsequent reactions, such as the elimination of a small molecule, to yield substituted pyridines or furans. pharmaguideline.com The van Leusen oxazole synthesis, a [3+2] cycloaddition, is another important reaction for forming 5-substituted oxazoles from aldehydes. nih.gov
Transformations of the Morpholine (B109124) Ring
The morpholine substituent is a saturated heterocycle featuring both an amine and an ether functional group, offering distinct sites for chemical modification. wikipedia.org
N-Substitution Reactions
The nitrogen atom in the morpholine ring is a secondary amine, rendering it nucleophilic and basic. wikipedia.org It readily undergoes a variety of N-substitution reactions. These transformations are fundamental for modifying the properties of the parent molecule.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base leads to the formation of tertiary amines.
N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acylmorpholine derivatives (amides).
N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides and a palladium catalyst, can be employed to form N-arylmorpholines.
Table 2: Examples of N-Substitution Reactions on the Morpholine Ring
| Reaction Type | Reagent | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |
| N-Acylation | Acyl Chloride (RCOCl) | Amide |
Oxidation and Reduction of the Ring System
The morpholine ring can be susceptible to oxidation, while its saturated nature makes it generally resistant to reduction.
Oxidation: The nitrogen atom can be oxidized to form an N-oxide. More vigorous oxidation can occur at the carbon atoms adjacent to the nitrogen and oxygen, potentially leading to ring cleavage. nih.gov For instance, visible-light-promoted oxidative cleavage of C-C bonds in morpholine derivatives has been reported, often using O₂ as the final oxidant under mild conditions. google.com The biodegradation of morpholine can also proceed via oxidation involving cytochrome P450 enzymes, resulting in ring cleavage. nih.gov
Reduction: The morpholine ring, being a saturated ether and amine, is generally stable under common reducing conditions. Reduction reactions would typically target other functionalities on the molecule, such as the carboxylic acid or the oxazole ring, under specific and often harsh conditions.
Ring Modification and Rearrangement Pathways
The saturated and stable six-membered ring of morpholine is generally resistant to rearrangement. e3s-conferences.org Ring modification or cleavage typically requires activation. For instance, the formation of an iminium ion intermediate can precede nucleophilic attack, leading to ring-opened products. researchgate.net Superacid-promoted reaction cascades involving dicationic intermediates have been shown to lead to ring-closing and ring-opening sequences in related aza-polycyclic systems. nih.gov However, for the morpholine moiety in this compound, such transformations would necessitate specific and potent reagents to overcome the inherent stability of the ring.
Applications in Advanced Chemical Synthesis
Utilization as a Versatile Chemical Building Block
The inherent structural and chemical attributes of 2-Morpholinooxazole-4-carboxylic acid position it as a valuable starting material for synthesizing more elaborate chemical entities. The presence of multiple functional groups allows for sequential and regioselective modifications, enabling its incorporation into larger, multi-component molecular frameworks.
In modern drug discovery, combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse compounds for biological screening. researchgate.net The this compound structure is an excellent candidate for a central scaffold in such libraries. The morpholine (B109124) moiety is considered a "privileged structure" in medicinal chemistry, often improving aqueous solubility and metabolic stability. nih.gov
The synthesis of a combinatorial library would typically involve the derivatization of the carboxylic acid group. By reacting the core scaffold with a diverse set of amines or alcohols, a library of amides or esters can be generated in a parallel fashion. This approach allows for the systematic exploration of the chemical space around the core structure, which is essential for identifying molecules with desired biological activities.
Table 1: Illustrative Parallel Synthesis of a Small Library from this compound
| Entry | Reagent | Coupling Conditions | Potential Product |
| 1 | Benzylamine | Amide coupling (e.g., HATU, DIPEA) | N-benzyl-2-morpholinooxazole-4-carboxamide |
| 2 | Ethanol | Esterification (e.g., H₂SO₄ cat.) | Ethyl 2-morpholinooxazole-4-carboxylate |
| 3 | Aniline | Amide coupling (e.g., EDCI, HOBt) | N-phenyl-2-morpholinooxazole-4-carboxamide |
| 4 | Isopropanol | Fischer esterification | Isopropyl 2-morpholinooxazole-4-carboxylate |
This interactive table demonstrates how different reagents can be used to create a variety of derivatives from the parent compound.
Role in the Synthesis of Ligands for Catalysis
Heterocyclic compounds containing nitrogen and oxygen atoms are widely used as ligands for transition metal catalysts. The oxazole (B20620) ring and the morpholine moiety in this compound contain multiple heteroatoms (three oxygen and two nitrogen atoms) that could, in principle, serve as coordination sites for a metal center. While specific applications for this compound are not documented, related oxadiazole structures have been shown to form coordination polymers and complexes with metals like copper and silver. nih.gov The carboxylic acid group can also be used to anchor the ligand to a solid support or to modulate the electronic properties of the resulting metal complex.
Precursor to Novel Heterocyclic Systems
The modification of existing heterocyclic rings to create novel ones is a cornerstone of synthetic chemistry. This compound possesses the potential to be transformed into more complex, unexplored heterocyclic frameworks.
While no specific fusion reactions involving this compound have been published, its structure suggests theoretical possibilities. For a fusion reaction to occur, additional reactive sites would typically need to be installed. For instance, if the oxazole ring were to be functionalized at the 5-position with a suitable group (e.g., an amino or hydroxyl group), intramolecular cyclization reactions involving the C4-carboxylic acid could be envisioned. Such a transformation would lead to the formation of a fused bicyclic system, such as an oxazolo-pyrimidine or oxazolo-oxazine core, depending on the nature of the cyclization partner. These transformations would expand the chemical diversity accessible from this starting material.
The most direct application of this compound as a precursor is through the chemical modification of its carboxylic acid group. This functional group is readily converted into a wide array of other functionalities, each of which can be a gateway to new classes of heterocycles. For example, conversion of the carboxylic acid to a hydrazide creates a precursor for synthesizing oxadiazole or triazole rings.
Table 2: Potential Derivatizations of the Carboxylic Acid Moiety and Their Applications
| Initial Derivative | Reagents for Synthesis | Potential Subsequent Heterocycle |
| Acid Chloride | SOCl₂ or (COCl)₂ | Highly reactive intermediate for amides/esters |
| Ester | Alcohol, Acid Catalyst | Can undergo Claisen condensation |
| Amide | Amine, Coupling Agent | Can be dehydrated to a nitrile |
| Hydrazide | Hydrazine (N₂H₄) | Precursor for 1,3,4-Oxadiazoles, Triazoles |
| Acyl Azide | DPPA, Base | Curtius rearrangement to isocyanate |
This table outlines some of the primary transformations of the carboxylic acid group, which is a key step in using the scaffold to build novel heterocyclic systems.
Contributions to Materials Science and Polymer Chemistry
Functionalization of Advanced Materials
There is no available research detailing the use of this compound for the functionalization of advanced materials.
Incorporation into Polymeric Structures
There is no available research detailing the incorporation of this compound into polymeric structures.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
High-Resolution 1H and 13C NMR Analysis
High-resolution ¹H and ¹³C NMR spectroscopy are primary methods for determining the carbon-hydrogen framework of 2-Morpholinooxazole-4-carboxylic acid.
In ¹H NMR, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm, due to its deshielded nature. libretexts.orglibretexts.org The protons of the morpholine (B109124) ring would exhibit characteristic multiplets in the aliphatic region, generally between 3.5 and 4.0 ppm, reflecting the shielding effect of the adjacent oxygen and nitrogen atoms. The single proton on the oxazole (B20620) ring is anticipated to resonate further downfield, likely in the 7.5 to 8.5 ppm range, influenced by the aromaticity and the presence of electronegative heteroatoms in the ring.
The ¹³C NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon of the carboxylic acid is typically observed in the range of 160-180 ppm. libretexts.org The carbons of the oxazole ring are expected to appear in the aromatic region, with the carbon attached to the morpholino group and the carboxylic acid group showing distinct chemical shifts due to the different electronic environments. The carbons of the morpholine ring would be found in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet |
| Oxazole-H | 7.5 - 8.5 | singlet |
| Morpholine (-CH₂-N-) | 3.6 - 4.0 | multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (-COOH) | 160 - 180 |
| Oxazole-C2 (C-Morpholino) | 155 - 165 |
| Oxazole-C4 (C-COOH) | 135 - 145 |
| Oxazole-C5 | 110 - 120 |
| Morpholine (-CH₂-N-) | 45 - 55 |
2D NMR Techniques for Structural Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within this compound, various two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings within the morpholine ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating proton signals with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). This data is instrumental in confirming the substitution pattern on the oxazole ring and the attachment of the morpholino and carboxylic acid moieties.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass can be used to confirm the presence of all expected atoms (carbon, hydrogen, nitrogen, and oxygen) in their correct numbers.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is utilized to study the fragmentation pathways of the protonated or deprotonated molecular ion of this compound. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule. Key fragmentation patterns would likely include the loss of the carboxylic acid group as CO₂ (44 Da) or H₂O (18 Da), and fragmentation of the morpholine ring. lew.ro The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com A strong, sharp absorption corresponding to the C=O stretching of the carbonyl group in the carboxylic acid is anticipated between 1710 and 1760 cm⁻¹. libretexts.org Characteristic C-O stretching bands for the ether linkage in the morpholine ring and the carboxylic acid would also be present. orgchemboulder.com The C=N and C=C stretching vibrations of the oxazole ring are expected in the 1500-1650 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching vibrations of the oxazole ring are often more intense in the Raman spectrum. The C-H stretching vibrations of the morpholine and oxazole rings would also be observable. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. rsc.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1710 - 1760 |
| Oxazole Ring | C=N, C=C stretch | 1500 - 1650 |
Vibrational Analysis of Functional Groups
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. While specific experimental spectra for this compound are not widely published, a detailed analysis can be inferred from the known frequencies of its constituent parts: the morpholine ring, the oxazole ring, and the carboxylic acid moiety.
The analysis of related heterocyclic carboxylic acids, such as pyrrole-2-carboxylic acid, confirms that in the solid state, these molecules predominantly exist as cyclic dimers formed through hydrogen bonding between the carboxyl groups. researchgate.net This dimerization significantly influences the vibrational frequencies, particularly of the O-H and C=O bonds. The O-H stretching band becomes very broad and shifts to a lower wavenumber, while the carbonyl (C=O) stretching frequency is also lowered due to the intermolecular hydrogen bonds. researchgate.net The vibrational spectrum of a similar triazole derivative shows a strong infrared band for the C=O stretching mode, which is sensitive to intermolecular interactions. mdpi.com
The expected vibrational frequencies for the key functional groups in this compound are summarized below.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|---|
| Carboxylic Acid | O-H | Stretching | 2500-3300 (very broad) | Broadness and low frequency are due to strong intermolecular O-H···O hydrogen bonding in the dimeric state. |
| Carboxylic Acid | C=O | Stretching | 1680-1710 | The lower end of the typical range is expected due to conjugation with the oxazole ring and hydrogen bonding. |
| Morpholine/Oxazole | C-O-C | Asymmetric Stretching | 1200-1280 | Characteristic of the ether linkages in both the morpholine and oxazole rings. |
| Oxazole | C=N | Stretching | 1620-1680 | Typical for the endocyclic imine group within the aromatic oxazole ring. |
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal lattice. researchgate.net Although a specific crystal structure for this compound has not been detailed in publicly available literature, its solid-state architecture can be predicted with high confidence based on studies of analogous molecules containing both morpholine and carboxylic acid functional groups. nih.gov
A key structural feature of carboxylic acids in the solid state is their propensity to form centrosymmetric dimers via strong, intermolecular O-H···O hydrogen bonds between the carboxyl groups. researchgate.netnih.gov This arrangement is highly probable for this compound. Furthermore, analysis of a related morpholino-containing crystal structure reveals that the morpholine ring typically adopts a stable chair conformation. nih.gov The crystal packing would likely be further stabilized by weaker intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, involving the morpholine and oxazole rings. nih.govresearchgate.net
Interactive Data Table: Predicted Crystallographic and Structural Features
| Parameter | Predicted Feature | Basis for Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. nih.govnih.gov |
| Space Group | Centrosymmetric (e.g., P2₁/n) | Expected due to the formation of centrosymmetric dimers. nih.gov |
| Primary Supramolecular Motif | Centrosymmetric Dimer | Strong O-H···O hydrogen bonding between carboxylic acid groups. nih.gov |
| Morpholine Ring Conformation | Chair | The most stable conformation for the morpholine moiety. nih.gov |
Chromatographic Methods for Purity and Mixture Analysis
Chromatography is an essential analytical tool for separating components of a mixture and assessing the purity of a compound. The choice between liquid and gas chromatography depends heavily on the analyte's physicochemical properties, such as volatility and polarity.
Advanced Liquid Chromatography (LC) Techniques
Liquid chromatography is well-suited for the analysis of polar, non-volatile, and thermally sensitive compounds like this compound. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for its analysis. A method for the parent oxazole compound utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric or formic acid to ensure the carboxylic acid is in a single protonation state for consistent retention and sharp peaks. sielc.com
Mixed-Mode Chromatography , which combines reversed-phase and ion-exchange mechanisms, can offer superior selectivity and retention for polar and ionizable compounds. sielc.com An anion-exchange mechanism would specifically interact with the deprotonated carboxylic acid group, providing an orthogonal separation mechanism.
LC-Mass Spectrometry (LC-MS) is a powerful combination for analysis. Since many carboxylic acids lack a strong chromophore for UV detection, mass spectrometry provides highly sensitive and selective detection. nih.gov To further enhance sensitivity in positive-ion mode ESI-MS, derivatization of the carboxylic acid group can be employed. nih.govnih.govnih.gov
Gas Chromatography (GC) with Derivatization Strategies
Direct analysis of this compound by gas chromatography is generally not feasible. The high polarity imparted by the carboxylic acid and morpholino groups, along with the strong intermolecular hydrogen bonding, results in very low volatility and poor thermal stability. colostate.eduacs.org These properties lead to issues such as poor peak shape, low detector response, and irreversible adsorption onto the GC column. colostate.edu Therefore, chemical derivatization to block the active hydrogen of the carboxyl group is a mandatory step before GC analysis. colostate.edujfda-online.com
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization is the process of chemically modifying an analyte to alter its properties for improved analysis. jfda-online.com For this compound, the primary goal of derivatization is to increase its volatility and thermal stability for GC-MS analysis.
Esterification for Volatility Enhancement (e.g., GC-MS)
Esterification is the most common and effective derivatization strategy for carboxylic acids prior to GC analysis. colostate.edu The reaction converts the polar carboxylic acid (-COOH) group into a less polar, more volatile ester (-COOR) group. This transformation disrupts the strong intermolecular hydrogen bonding, significantly lowering the boiling point of the analyte and improving its chromatographic behavior. acs.org
The most frequent approach is the formation of simple alkyl esters, particularly methyl esters, due to their high volatility. colostate.eduosti.gov This can be achieved through several established methods.
Interactive Data Table: Common Esterification Reagents for GC Analysis
| Reagent/Method | Description | Typical Conditions | Reference |
|---|---|---|---|
| Alcohol with Acid Catalyst | Reaction with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst. | Excess dry alcohol with catalysts like BF₃, HCl, or SOCl₂. colostate.edu | colostate.edu, nih.gov |
| Diazomethane (CH₂N₂) | A highly effective methylating agent, but is toxic and explosive, requiring special handling. | Reacts rapidly at room temperature. | - |
| Alkyl Halides with Base | Reaction with an alkyl iodide (e.g., methyl iodide) in the presence of a base. | Example: Methyl iodide with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). osti.gov | osti.gov |
Following esterification, the resulting 2-morpholinooxazole-4-carboxylate derivative can be readily analyzed by GC-MS, allowing for accurate quantification and structural confirmation based on its retention time and mass fragmentation pattern.
Amidation for Chromatographic Resolution
The resolution of racemic carboxylic acids is a common challenge in analytical and synthetic chemistry. One effective strategy is the conversion of the enantiomeric mixture into a pair of diastereomers by reaction with a single, pure enantiomer of a chiral derivatizing agent. libretexts.org These resulting diastereomers possess different physical properties and can be separated using standard, non-chiral chromatographic techniques like HPLC. acs.org
For this compound, amidation with a chiral amine, such as (S)-(-)-α-phenylethylamine, is a representative method for enantiomeric resolution. The carboxylic acid is typically first converted to a more reactive intermediate, like an acid chloride, which then readily reacts with the chiral amine to form stable diastereomeric amides.
The two diastereomers, (R)-acid-(S)-amine and (S)-acid-(S)-amine, can then be separated and quantified using HPLC with a standard silica (B1680970) gel column. acs.orgnih.gov The significant difference in spatial arrangement of the diastereomers leads to differential interaction with the stationary phase, resulting in distinct retention times. This separation allows for the determination of the enantiomeric excess (e.e.) of the original acid sample.
Silylation Approaches
Direct gas chromatographic (GC) analysis of polar compounds like carboxylic acids is often problematic due to their low volatility and tendency to exhibit poor peak shape. restek.com Silylation is a widely used derivatization technique that addresses these issues by replacing the active hydrogen of the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. lmaleidykla.lt This conversion results in a silyl (B83357) ester that is more volatile and thermally stable, making it amenable to GC analysis. sigmaaldrich.com
Several silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most common and effective for carboxylic acids. restek.comlmaleidykla.lt Often, a catalyst such as trimethylchlorosilane (TMCS) is added to the BSTFA to increase its reactivity, particularly for sterically hindered compounds. sigmaaldrich.com
The derivatization procedure typically involves heating the dried analyte with an excess of the silylating reagent in an appropriate aprotic solvent. restek.comresearchgate.net The reaction conditions, such as temperature and time, must be optimized to ensure complete derivatization. sigmaaldrich.com The resulting TMS-ester of this compound can then be analyzed by GC, often coupled with mass spectrometry (GC-MS), for identification and quantification. usherbrooke.ca
Future Research Directions and Perspectives
Exploration of Novel and Efficient Synthetic Pathways
Key areas for exploration include:
Convergent Synthesis: Designing synthetic strategies where the oxazole (B20620) core, the morpholine (B109124) moiety, and the carboxylic acid precursor are assembled in the final steps to maximize efficiency.
One-Pot Reactions: Developing multi-component reactions where the key structural fragments are combined in a single reaction vessel to reduce purification steps and improve atom economy.
Flow Chemistry: Utilizing continuous flow technologies to enable safer, more scalable, and highly controlled synthesis, particularly for reactions involving unstable intermediates or exothermic processes.
Green Chemistry Approaches: Employing environmentally benign solvents, catalysts, and reagents to minimize the environmental impact of the synthesis.
Development of Advanced Catalytic Methods for Functionalization
The inherent structure of 2-morpholinooxazole-4-carboxylic acid offers multiple sites for functionalization. The development of advanced catalytic methods to selectively modify the oxazole ring, the morpholine substituent, or the carboxylic acid group will be crucial for creating a diverse library of analogues with tailored properties.
Future research in this area should focus on:
C-H Activation: Exploring transition-metal catalyzed C-H activation of the oxazole ring to introduce new substituents at specific positions, thereby avoiding the need for pre-functionalized starting materials.
Decarboxylative Cross-Coupling: Leveraging the carboxylic acid group as a traceless directing group or a source of in situ generated nucleophiles for cross-coupling reactions. Metallaphotoredox catalysis, for instance, has emerged as a powerful tool for the functionalization of carboxylic acids. princeton.edunih.gov
Late-Stage Functionalization: Developing catalytic methods that allow for the modification of complex molecules bearing the this compound scaffold in the later stages of a synthetic sequence.
| Catalytic Approach | Potential Functionalization Site | Anticipated Outcome |
| Palladium-Catalyzed C-H Arylation | Oxazole C5-position | Introduction of diverse aryl groups |
| Nickel-Catalyzed Decarboxylative Alkylation | Carboxylic acid group | Formation of new C-C bonds |
| Copper-Catalyzed N-Arylation | Morpholine nitrogen (if unprotected) | Modification of the morpholine moiety |
Discovery of Undiscovered Reactivity and Transformation Patterns
A thorough investigation into the fundamental reactivity of this compound is essential to uncover novel chemical transformations. The interplay between the electron-donating morpholine group, the electron-withdrawing carboxylic acid, and the aromatic oxazole ring is expected to give rise to unique reactivity patterns.
Prospective areas of investigation include:
Cycloaddition Reactions: Investigating the participation of the oxazole ring as a diene or dienophile in cycloaddition reactions to construct more complex polycyclic systems.
Ring-Opening Transformations: Exploring conditions that could induce the selective opening of the oxazole or morpholine rings to access novel acyclic or alternative heterocyclic scaffolds.
Photochemical Reactivity: Studying the behavior of the molecule under photochemical conditions to potentially unlock new reaction pathways not accessible through thermal methods.
Expansion of Applications in Diverse Fields of Chemical Science
The structural motifs present in this compound suggest its potential applicability in a wide range of chemical sciences. Systematic exploration of these potential applications could lead to significant breakthroughs.
Potential application areas to be explored:
Medicinal Chemistry: The oxazole core is a common feature in many biologically active compounds. The morpholine group can improve pharmacokinetic properties, and the carboxylic acid can act as a key binding group for biological targets. For instance, carboxylic acid functionalities are crucial in the design of inhibitors for enzymes like histone deacetylases. nih.gov
Materials Science: The rigid, aromatic nature of the oxazole ring, combined with the potential for hydrogen bonding from the carboxylic acid, makes this scaffold a candidate for the development of novel organic materials, such as liquid crystals or organic light-emitting diodes (OLEDs).
Coordination Chemistry: The nitrogen and oxygen atoms within the morpholine and oxazole rings, along with the carboxylate group, can act as coordination sites for metal ions, suggesting applications in the design of novel ligands and metal-organic frameworks (MOFs).
Integration with Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery and optimization of the synthesis and applications of this compound derivatives, the integration of modern automation and high-throughput technologies will be indispensable.
Future efforts should be directed towards:
Automated Synthesis Platforms: Developing automated workflows for the synthesis and purification of libraries of this compound analogues. This will enable the rapid exploration of structure-activity relationships.
High-Throughput Screening: Employing high-throughput screening techniques to rapidly evaluate the biological activity or material properties of the synthesized compound libraries.
Computational Modeling: Utilizing computational chemistry to predict the properties and reactivity of new derivatives, thereby guiding experimental design and prioritizing synthetic targets.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and innovations across the chemical sciences.
Q & A
Q. What are the recommended synthetic routes for 2-Morpholinooxazole-4-carboxylic acid, and what purity standards should be ensured?
- Methodological Answer : The synthesis typically involves coupling morpholine derivatives with oxazole-carboxylic acid precursors. For example, analogous procedures for morpholine-containing compounds (e.g., 4-Benzylmorpholine-3-carboxylic acid) use nucleophilic substitution or cyclization reactions under inert atmospheres . Purity standards (>95% by HPLC) should align with pharmacopeial guidelines, as seen in USP reference standards for structurally related carboxylic acids . Post-synthesis purification via recrystallization or column chromatography is critical, with analytical validation using NMR (¹H/¹³C) and LC-MS to confirm structural integrity .
Q. How should researchers handle safety concerns when working with this compound in laboratory settings?
- Methodological Answer : Safety protocols must address acute toxicity risks (oral, dermal, inhalation) based on GHS Category 4 classifications . Use fume hoods, nitrile gloves, and protective eyewear during synthesis. In case of exposure, follow first-aid measures: rinse skin/eyes with water for 15 minutes and seek medical attention . Waste must be segregated and treated by certified facilities to prevent environmental contamination .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the morpholino and oxazole moieties (e.g., δ 3.5–4.0 ppm for morpholine protons) .
- LC-MS/HPLC : To assess purity and molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
- FTIR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and morpholine C-N vibrations .
Advanced Research Questions
Q. How can solvent selection and catalyst systems be optimized for the carboxylation of morpholinooxazole intermediates?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing charged intermediates, as observed in the synthesis of quinoline-carboxylic acid derivatives . Catalytic systems like Pd/C or Cu(I) salts may accelerate carboxylation, but their suitability depends on the substrate’s steric hindrance. Reaction monitoring via TLC or in-situ IR spectroscopy helps optimize yield and minimize side products .
Q. When encountering contradictory spectroscopic data for this compound derivatives, what methodological approaches can resolve structural ambiguities?
- Methodological Answer : Contradictions in NMR or mass spectra often arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
- X-ray Crystallography : Definitive structural confirmation, as applied to similar heterocyclic carboxylic acids .
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to identify discrepancies .
Q. What strategies are effective in analyzing the biological activity of this compound derivatives against enzyme targets?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based or calorimetric methods (e.g., ITC) to measure binding affinity (Kd) and inhibition constants (IC₅₀) .
- SAR Studies : Modify the oxazole ring’s substituents (e.g., halogenation) and compare activity profiles to establish structure-activity relationships, as done for chlorophenyl-oxazolo-pyridine derivatives .
- ADMET Profiling : Assess solubility (logP), metabolic stability (microsomal assays), and cytotoxicity (MTT assays) to prioritize lead compounds .
Q. How can researchers address low yields in the synthesis of this compound via cyclocondensation reactions?
- Methodological Answer : Low yields may stem from competing side reactions or unstable intermediates. Mitigation strategies include:
- Temperature Control : Lower reaction temperatures to stabilize intermediates, as seen in thiouracil-carboxylic acid synthesis .
- Protecting Groups : Use tert-butyl or Fmoc groups to shield reactive sites during cyclization .
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl₂) to enhance regioselectivity .
Methodological Best Practices
- Data Validation : Cross-reference experimental results with databases like PubChem or NIST WebBook to verify spectral data .
- Reporting Standards : Follow impedance cardiography guidelines for methodological transparency, emphasizing detailed descriptions of synthesis protocols and analytical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
